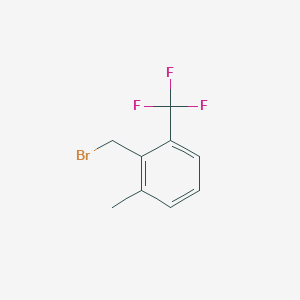

2-Methyl-6-trifluoromethylbenzyl bromide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(bromomethyl)-1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6-3-2-4-8(7(6)5-10)9(11,12)13/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHWPKWNMHIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of Trifluoromethylbenzyl Bromide Derivatives

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of trifluoromethylbenzyl bromide derivatives. Designed for researchers, chemists, and professionals in drug development, this document delves into the characteristic vibrational frequencies, the influence of isomeric substitution patterns (ortho, meta, para), and the underlying principles governing spectral interpretation. We will explore the highly diagnostic peaks originating from the trifluoromethyl (CF₃) group, the bromomethyl (CH₂Br) moiety, and the substituted benzene ring. Furthermore, this guide presents a robust experimental protocol for acquiring high-quality spectra and a logical workflow for their interpretation, ensuring both scientific accuracy and practical utility.

Introduction: The Structural Significance of Trifluoromethylbenzyl Bromides

Trifluoromethylbenzyl bromide and its isomers are valuable building blocks in medicinal chemistry and materials science. The trifluoromethyl group (-CF₃) is a crucial bioisostere for a methyl or chloro group, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The benzyl bromide moiety serves as a reactive handle for introducing the trifluoromethylphenyl group into a target molecule.

Given their importance, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the functional groups present in these molecules. The IR spectrum acts as a molecular "fingerprint," where specific absorption bands correspond to the vibrational modes of distinct chemical bonds. This guide will systematically dissect this fingerprint to provide a clear path from spectrum to structural confirmation.

Core Principles: Vibrational Modes of Key Functional Groups

The IR spectrum of a trifluoromethylbenzyl bromide derivative is a superposition of the vibrational modes of its three constituent parts: the trifluoromethyl group, the bromomethyl group, and the disubstituted benzene ring.

The Trifluoromethyl (-CF₃) Group: A Dominant Spectral Feature

The C-F bond is highly polar, and its stretching vibrations lead to some of the most intense absorption bands in the entire IR spectrum. This intensity arises from the large change in the dipole moment during the vibration, making the -CF₃ group an exceptionally strong IR absorber.[1]

-

Asymmetric and Symmetric C-F Stretching: The most prominent features for a -CF₃ group are a series of very strong, sharp absorption bands typically found in the 1350-1100 cm⁻¹ region. This region is often complex due to the coupling of multiple C-F stretching vibrations. The high electronegativity of fluorine atoms results in high-frequency vibrations for C-F bonds.[2] The presence of intense, multiple peaks in this area is a primary indicator of a trifluoromethyl group.[3][4]

The Bromomethyl (-CH₂Br) Group

The vibrations associated with the bromomethyl group are generally less intense than those of the -CF₃ group but are nonetheless critical for identification.

-

C-Br Stretch: The carbon-bromine stretching vibration is found in the low-frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹ .[5][6] This band can sometimes be obscured by other vibrations but is a necessary component of the final assignment.

-

CH₂ Wagging (or Twisting): The methylene group attached to the halogen exhibits a characteristic wagging vibration in the 1300-1150 cm⁻¹ range.[5][6] This can overlap with the strong C-F stretches, but often appears as a distinct shoulder or a smaller peak in that region.

-

CH₂ Scissoring: A medium-intensity CH₂ bending (scissoring) vibration is expected around 1470-1440 cm⁻¹ .[7]

The Disubstituted Benzene Ring

The aromatic ring gives rise to several characteristic peaks that confirm its presence and, crucially, reveal the substitution pattern (ortho, meta, or para).[8][9]

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, is diagnostic for C(sp²)-H stretching on the aromatic ring.[8][9][10][11][12]

-

Aromatic C=C Ring Stretch: The stretching of the carbon-carbon bonds within the benzene ring produces a series of medium-to-strong bands in the 1620-1450 cm⁻¹ region.[8][9][10][11] Commonly, two prominent peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: This is the most diagnostic region for determining the substitution pattern. The C-H bonds bend out of the plane of the ring, and the frequency of this vibration is highly sensitive to the positions of the substituents. These absorptions are found between 900-675 cm⁻¹ and are often strong and sharp.[8][9][10][11]

Isomeric Differentiation: Pinpointing the Substitution Pattern

The true analytical power of IR spectroscopy for this class of compounds lies in its ability to distinguish between ortho (1,2-), meta (1,3-), and para (1,4-) isomers. This is achieved primarily by analyzing the C-H out-of-plane (OOP) bending region and, to a lesser extent, the weak overtone bands.[9]

The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the benzene ring.[13][14][15][16][17] This electronic effect can subtly influence the position and intensity of the ring vibrations.

| Isomer | Substitution Pattern | Expected C-H OOP Bending Wavenumber (cm⁻¹) | Key Features |

| Ortho | 1,2-disubstituted | ~750 cm⁻¹ | A single, strong absorption band.[9] |

| Meta | 1,3-disubstituted | ~780 cm⁻¹ and ~690 cm⁻¹ | Two distinct, strong bands are typically observed. A third weaker band may appear between 860-900 cm⁻¹.[18] |

| Para | 1,4-disubstituted | 860-800 cm⁻¹ | A single, strong absorption band at a higher frequency than the ortho isomer.[3] |

A peer-reviewed vibrational analysis of 4-(trifluoromethyl)benzyl bromide (the para isomer) confirms these characteristic assignments through both experimental (FT-IR, FT-Raman) and computational methods.[19]

Summary of Diagnostic Peaks

The following table consolidates the key vibrational frequencies for the analysis of trifluoromethylbenzyl bromide derivatives.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity / Notes |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | -CH₂Br | 2960 - 2850 | Medium |

| C=C Ring Stretch | Benzene Ring | 1620 - 1450 | Medium to Strong (multiple bands) |

| CH₂ Scissoring | -CH₂Br | 1470 - 1440 | Medium |

| Asymmetric/Symmetric C-F Stretch | -CF₃ | 1350 - 1100 | Very Strong, Multiple Sharp Bands |

| CH₂ Wagging | -CH₂Br | 1300 - 1150 | Medium (may overlap with C-F) |

| C-H Out-of-Plane Bending | Benzene Ring | 900 - 675 | Strong (Position is diagnostic of isomer) |

| C-Br Stretch | -CH₂Br | 690 - 515 | Medium to Weak |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Objective: To obtain a clean, high-resolution, and reproducible IR spectrum of a liquid or solid trifluoromethylbenzyl bromide sample.

Methodology: Attenuated Total Reflectance (ATR) ATR is the preferred method for these compounds as it requires minimal sample preparation and is suitable for both liquids and solids.

Step-by-Step Protocol:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Verify the desiccator within the instrument is active to minimize atmospheric water vapor.

-

-

Background Collection (Self-Validation Step):

-

Causality: A background scan is crucial to ratio out the absorptions from atmospheric CO₂ (~2350 cm⁻¹) and H₂O (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹). This ensures the final spectrum is solely that of the analyte.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Initiate the "Collect Background" function in the software. A minimum of 32 scans at a resolution of 4 cm⁻¹ is recommended.

-

-

Sample Application:

-

For liquid samples (e.g., 3-(Trifluoromethyl)benzyl bromide[20]): Place one to two drops directly onto the center of the ATR crystal.

-

For solid samples (e.g., 4-(Trifluoromethyl)benzyl bromide[19]): Place a small amount of the solid onto the crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Causality: Good contact is essential for the IR beam's evanescent wave to penetrate the sample effectively, which is the basis of the ATR technique. Insufficient pressure will result in a weak, low-quality spectrum.

-

-

Sample Spectrum Collection:

-

Initiate the "Collect Sample" function. Use the same acquisition parameters (number of scans, resolution) as the background scan for proper spectral subtraction.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Apply an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Visualization of Analytical Workflows

Workflow for Spectral Interpretation

The following diagram outlines the logical process for interpreting an acquired FTIR spectrum of a trifluoromethylbenzyl bromide derivative.

Caption: Logical workflow for the systematic interpretation of an FTIR spectrum.

Decision Diagram for Isomer Identification

This diagram illustrates how to use the C-H out-of-plane (OOP) bending region to determine the specific isomer.

Caption: Decision tree for identifying isomers based on C-H OOP bending vibrations.

References

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved February 15, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 15, 2026, from [Link]

-

North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 15, 2026, from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved February 15, 2026, from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Retrieved February 15, 2026, from [Link]

-

PubMed. (2006). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. Retrieved February 15, 2026, from [Link]

-

Study Mind. (2022, April 19). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved February 15, 2026, from [Link]

-

Quora. (2022, October 17). How does an electron withdrawing group affect a benzene ring?. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved February 15, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved February 15, 2026, from [Link]

-

The Journal of Chemical Physics. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Benzyl Bromide. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]

-

Thermo Fisher Scientific. (n.d.). 3-(Trifluoromethyl)benzyl bromide, 98%. Retrieved February 15, 2026, from [Link]

-

Journal of the Chemical Society (Resumed). (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzyl bromide. Retrieved February 15, 2026, from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]

-

Mansoura University. (n.d.). The features of IR spectrum. Retrieved February 15, 2026, from [Link]

-

UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved February 15, 2026, from [Link]

-

Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. Retrieved February 15, 2026, from [Link]

-

NIST WebBook. (n.d.). 2-Trifluoromethylbenzyl bromide. Retrieved February 15, 2026, from [Link]

-

University of Illinois Springfield. (n.d.). Aromatic Compounds and Their Reactions. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). 3,5-Bis(trifluoromethyl)benzyl bromide. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Pentafluorobenzyl bromide. Retrieved February 15, 2026, from [Link]

-

NIST WebBook. (n.d.). 3-(Trifluoromethoxy)benzyl bromide. Retrieved February 15, 2026, from [Link]

-

Shimadzu. (2005). FTIR flame-retardants News. Retrieved February 15, 2026, from [Link]

-

Infrared & Raman Users Group. (n.d.). Derivatisation strategies for micro-FTIR and chemical imaging FTIR-FPA - fluorination reagents to discriminate spectral interferences in paint samples. Retrieved February 15, 2026, from [Link]

Sources

- 1. Analysis of Infrared spectroscopy FTIR [unitechlink.com]

- 2. bfh.ch [bfh.ch]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. studymind.co.uk [studymind.co.uk]

- 14. quora.com [quora.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 19. 4-(Trifluoromethyl)benzyl bromide 98 402-49-3 [sigmaaldrich.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Stability of 2-Methyl-6-trifluoromethylbenzyl bromide Under Ambient Conditions: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of 2-Methyl-6-trifluoromethylbenzyl bromide, a crucial reagent in synthetic organic chemistry. Understanding the stability of this compound under various conditions is paramount for ensuring reaction efficiency, minimizing the formation of impurities, and maintaining a safe laboratory environment. This document outlines the intrinsic chemical properties that govern its reactivity, potential degradation pathways, and recommended best practices for storage and handling. Furthermore, it details experimental protocols for assessing stability and characterizing potential degradants.

Introduction: The Chemical Profile of this compound

This compound is a substituted benzyl bromide derivative. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring creates a unique electronic environment that influences the reactivity of the benzylic bromide. Like other benzyl bromides, it is a potent lachrymator and requires careful handling in a well-ventilated fume hood.[1][2] Its utility in organic synthesis primarily stems from its ability to act as a benzylating agent, introducing the 2-methyl-6-trifluoromethylbenzyl protecting group to alcohols, amines, and other nucleophiles.[1][3]

Core Stability Considerations

The stability of this compound is influenced by several factors, including its inherent reactivity and its susceptibility to environmental conditions.

Inherent Chemical Reactivity

The primary mode of reaction for benzyl bromides is nucleophilic substitution. The benzylic carbon is electrophilic and readily attacked by nucleophiles, leading to the displacement of the bromide leaving group. This reactivity is enhanced by the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring.[4] The substitution pattern on the aromatic ring of this compound will further modulate this reactivity.

Susceptibility to Environmental Factors

Under ambient conditions, this compound is prone to degradation through several pathways:

-

Hydrolysis: Exposure to moisture, even atmospheric humidity, can lead to hydrolysis, yielding 2-methyl-6-trifluoromethylbenzyl alcohol and hydrobromic acid.[5] This is a common degradation pathway for many benzyl bromides.

-

Oxidation: While less common, exposure to strong oxidizing agents can lead to the formation of 2-methyl-6-trifluoromethylbenzaldehyde or benzoic acid derivatives.

-

Photodegradation: Benzyl bromides can be sensitive to light.[6][7] Exposure to UV or even ambient light can promote the formation of radical species, leading to a complex mixture of degradation products.

-

Thermal Decomposition: While generally stable at room temperature, elevated temperatures can accelerate decomposition.[5] Hazardous decomposition products, including hydrogen bromide gas, can be formed under fire conditions.[5]

Potential Degradation Pathways

The principal degradation pathways for this compound involve nucleophilic substitution and free radical reactions.

Nucleophilic Substitution (SN1/SN2)

The substitution of the bromide can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile.

-

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed via a resonance-stabilized benzylic carbocation.

-

SN2 Pathway: With a strong nucleophile and a polar aprotic solvent, a direct backside attack is favored.

A primary degradation product via hydrolysis is 2-methyl-6-trifluoromethylbenzyl alcohol.

Free Radical Pathway

Under photolytic conditions, homolytic cleavage of the carbon-bromine bond can occur, generating a benzylic radical and a bromine radical. The benzylic radical is stabilized by resonance.[8] These radicals can then participate in a variety of reactions, including dimerization to form 1,2-bis(2-methyl-6-trifluoromethylphenyl)ethane or reaction with oxygen to form peroxy species, which can further decompose.

Diagram: Potential Degradation Pathways of this compound

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Procedures

To minimize degradation and ensure safety, the following storage and handling procedures are recommended:

Storage Conditions

-

Temperature: Store in a cool, dry, well-ventilated area.[6] Refrigeration is often recommended for long-term storage.

-

Light: Protect from light by storing in an amber glass bottle.[6][9]

-

Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Container: Use tightly closed containers to prevent moisture ingress.[6][9]

Handling Procedures

-

Ventilation: Always handle in a well-ventilated chemical fume hood.[1][2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Incompatible Materials: Avoid contact with strong bases, amines, oxidizing agents, and alcohols, as violent reactions can occur.[5][6]

Experimental Assessment of Stability

A stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

HPLC Method for Stability Assessment

A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Forced Degradation Studies

To identify potential degradation products and validate the stability-indicating nature of the analytical method, forced degradation studies should be performed.[10][11] This involves subjecting the compound to stress conditions more severe than it would typically encounter.

| Stress Condition | Typical Protocol | Expected Degradant |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 2-Methyl-6-trifluoromethylbenzyl alcohol |

| Base Hydrolysis | 0.1 M NaOH at RT for 4h | 2-Methyl-6-trifluoromethylbenzyl alcohol |

| Oxidative | 3% H₂O₂ at RT for 24h | 2-Methyl-6-trifluoromethylbenzaldehyde |

| Photolytic | UV light (254 nm) for 48h | Dimerized products, various others |

| Thermal | 80°C for 72h | Minimal degradation expected |

Diagram: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of the target compound.

Conclusion

This compound is a reactive molecule that requires careful storage and handling to maintain its integrity. The primary degradation pathway under ambient conditions is hydrolysis, leading to the formation of the corresponding alcohol. Exposure to light can also induce free-radical decomposition. By adhering to the recommended storage conditions and employing a validated stability-indicating analytical method, researchers can ensure the quality and reliability of this important synthetic reagent.

References

- New Jersey Department of Health and Senior Services. (2000, December 15). Hazardous Substance Fact Sheet: Benzyl Bromide. NJ.gov.

- Aubort, J. D., & Hudson, R. F. (1970). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

- LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES IN THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT IN THE MICHAEL ADDITION RECTION OF AMIDES TO P-TOLYL VINYL SULFONE. Journal of the Korean Chemical Society, 27(4), 349–354.

- Common Organic Chemistry. (n.d.). Benzyl Bromide.

- Sigma-Aldrich. (2025, April 30). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl bromide.

- Fisher Scientific. (2013, March 19).

- Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.

- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.).

- PubChem. (n.d.). Benzyl Bromide.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- Thermo Fisher Scientific. (2010, September 3).

- Santa Cruz Biotechnology. (n.d.). Benzyl bromide.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide.

- Supporting Inform

- GlycoPODv2. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf.

- ChemicalBook. (2025, September 25). 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYL BROMIDE.

- Sigma-Aldrich. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzyl bromide 98%.

- Fisher Scientific. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzyl bromide, 97%, Thermo Scientific.

- PubChem. (n.d.). 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene.

- CDC Stacks. (n.d.). 4-(Trifluoromethyl)

- Master Organic Chemistry. (2013, August 2).

- Mishra, A., et al. (2025, November 23). Delineation of prototypical degradation mechanism, characterization of unknown degradation impurities by liquid chromatography–quadrupole‐time‐of‐flight–tandem mass spectrometry and stability‐indicating analytical method of selumetinib.

- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).

- Bulgarian Chemical Communications. (2023). Investigation of degradation products of secondary metabolites of Bupropion molecule by DFT methods.

Sources

- 1. Benzyl Bromide [commonorganicchemistry.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. westliberty.edu [westliberty.edu]

- 6. nj.gov [nj.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. library.dphen1.com [library.dphen1.com]

Methodological & Application

General procedure for N-alkylation using 2-Methyl-6-trifluoromethylbenzyl bromide

Part 1: Executive Summary & Strategic Value

The 2-Methyl-6-trifluoromethylbenzyl moiety is a high-value pharmacophore in modern drug discovery. It offers a unique combination of metabolic stability (blocked metabolic soft spots at ortho positions), lipophilicity modulation (via the

However, this same steric bulk presents a significant synthetic challenge. Standard N-alkylation protocols often fail or proceed sluggishly due to the "Ortho Effect," leading to incomplete conversion or competitive elimination.

This guide moves beyond generic "add and stir" recipes. It provides optimized, mechanistically grounded protocols specifically engineered to overcome the steric and electronic barriers of 2-Methyl-6-trifluoromethylbenzyl bromide (Reagent A) .

Part 2: Reactivity Profile & Mechanistic Analysis

The Electrophile: this compound

-

Steric Environment: High. The benzylic carbon is flanked by a methyl group and a bulky trifluoromethyl group (Van der Waals volume

isopropyl). This creates a "steric wall" that severely retards the approach of nucleophiles ( -

Electronic Environment: The

group is strongly electron-withdrawing (inductive), potentially destabilizing the development of positive charge in the transition state. However, it also increases the acidity of the benzylic protons, slightly raising the risk of E2 elimination with strong, bulky bases. -

Leaving Group: Bromide is a good leaving group, but for this hindered substrate, it is often insufficient to drive the reaction to completion at reasonable temperatures.

The Solution: In-Situ Finkelstein Activation

To overcome the kinetic barrier imposed by the 2,6-substitution, we utilize Iodide Catalysis .

-

Halide Exchange: Added Iodide (

) displaces Bromide ( -

Enhanced Reactivity: The resulting benzyl iodide is significantly more reactive (weaker C-I bond, better leaving group) than the bromide.

-

Irreversibility: The amine nucleophile reacts rapidly with the transient benzyl iodide, driving the equilibrium forward.

DOT Diagram: Finkelstein-Assisted Mechanism

Figure 1: Catalytic cycle showing the activation of the hindered benzyl bromide via in-situ iodination.

Part 3: Optimized Experimental Protocols

Protocol A: General Primary & Secondary Amines (The "Gold Standard")

Best for: Aliphatic amines, anilines, and robust substrates.

Rationale: Acetonitrile is polar enough to solubilize the intermediate ammonium salts but aprotic to enhance nucleophilicity. Potassium carbonate acts as a mild acid scavenger. Potassium Iodide (KI) is the critical additive.

Materials:

-

This compound (1.1 - 1.2 equiv)

-

Potassium Carbonate (

), anhydrous, powder (2.0 - 3.0 equiv) -

Potassium Iodide (KI) (0.1 - 0.2 equiv / 10-20 mol%)

-

Solvent: Acetonitrile (MeCN), anhydrous (0.1 - 0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: In a dried reaction vial equipped with a magnetic stir bar, charge the Amine (1.0 equiv),

(2.0 equiv), and KI (0.1 equiv). -

Solvation: Add anhydrous MeCN . Stir at room temperature for 5 minutes to ensure dispersion of the base.

-

Addition: Add This compound (1.1 equiv) dropwise or in one portion (if solid).

-

Note: If the bromide is a lachrymator, handle strictly in a fume hood.

-

-

Reaction: Heat the mixture to 60°C - 80°C .

-

Why Heat? The steric hindrance raises the activation energy. Room temperature reactions may stall.

-

-

Monitoring: Monitor by LCMS or TLC. Expect reaction times of 4–16 hours.

-

Checkpoint: If conversion stalls <50%, add another 0.1 equiv of KI and raise temperature by 10°C.

-

-

Workup: Cool to room temperature. Filter off the inorganic solids (

, KBr, KI). Rinse the pad with EtOAc. -

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel).

Protocol B: Weak Nucleophiles (Indoles, Amides, Imidazoles)

Best for: Heterocycles where the nitrogen lone pair is involved in resonance.

Rationale: Weak nucleophiles require deprotonation to form the highly reactive anion. Sodium Hydride (NaH) is used in DMF (high dielectric constant) to dissociate the ion pair and maximize reactivity.

Materials:

-

Heterocycle substrate (1.0 equiv)[1]

-

This compound (1.2 equiv)

-

Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv)

-

Solvent: DMF or NMP, anhydrous.

Step-by-Step Procedure:

-

Deprotonation: To a solution of the Heterocycle in anhydrous DMF at 0°C (ice bath), carefully add NaH portion-wise.

-

Safety: Evolution of Hydrogen gas (

). Ensure venting.

-

-

Anion Formation: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins. The solution often changes color (yellow/orange) indicating anion formation.

-

Addition: Cool back to 0°C. Add This compound (dissolved in minimal DMF) dropwise.

-

Reaction: Allow to warm to RT slowly. Stir for 2–6 hours.

-

Note: Heating is rarely required for anions; however, if sterics are severe, heat to 50°C.

-

-

Quench: Carefully quench with saturated

solution (exothermic). -

Extraction: Extract with EtOAc (

). Wash combined organics with water (

Part 4: Data Summary & Troubleshooting

Table 1: Solvent & Base Selection Matrix

| Substrate Class | Nucleophilicity | Recommended Base | Recommended Solvent | Additive | Temp (°C) |

| Primary Alkyl Amine | High | MeCN or DCM | None | 25 - 40 | |

| Aniline / Sec. Amine | Moderate | MeCN | KI (10%) | 60 - 80 | |

| Indole / Pyrrole | Low (needs anion) | NaH or KOtBu | DMF or NMP | None | 0 -> 25 |

| Amide / Lactam | Very Low | NaH or LiHMDS | THF or DMF | None | 0 -> 50 |

Troubleshooting the "Ortho Effect"

-

Problem: Reaction stalls at 60-70% conversion.

-

Root Cause: Product inhibition or decomposition of the electrophile.

-

Fix: Do not add more electrophile immediately. Add 0.5 equiv of NaI (Sodium Iodide) and switch solvent to Acetone (classic Finkelstein) or increase T in DMF. The Iodide is the key to unlocking the steric gate.

-

-

Problem: Elimination byproduct (Styrene derivative) observed.

-

Root Cause: Base is too strong/bulky, acting as a base rather than a nucleophile on the acidic benzylic protons.

-

Fix: Switch from NaH or KOtBu to a weaker, non-nucleophilic base like

or

-

Part 5: Safety & Handling (Critical)

This compound is a potent alkylating agent.

-

Lachrymator: It effectively acts as tear gas. Zero-tolerance for open-bench handling. All weighing and transfers must occur in a functioning fume hood.

-

Corrosive: Causes severe skin burns.[3][4] Double-glove (Nitrile) is mandatory.

-

Hydrolysis: Upon contact with moisture, it may release HBr and potentially HF (trace) over time. Store under inert gas (Nitrogen/Argon) in a desiccator.

DOT Diagram: Decision Tree for Process Optimization

Figure 2: Logic flow for selecting the appropriate alkylation protocol based on substrate properties.

References

-

Reactivity of Benzyl Halides: Finkelstein Reaction Mechanism and Application. Byju's. [Link]

-

Ortho-Effect in Nucleophilic Substitution: Steric Effects in Organic Chemistry. ScienceDirect. [Link]

-

Catalytic N-Alkylation Protocols: Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation. Fudan University. [Link]

Sources

Application Notes and Protocols: The 2-Methyl-6-trifluoromethylbenzyl (MTB) Group as a Versatile Protecting Group Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of multistep organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. This guide introduces the 2-Methyl-6-trifluoromethylbenzyl (MTB) group as a robust and versatile protecting group for hydroxyl, amino, and thiol functionalities. The unique substitution pattern of the MTB group, featuring an ortho-methyl and an ortho-trifluoromethyl substituent, imparts distinct stability and reactivity profiles, rendering it a valuable tool for orthogonal protection strategies. These application notes provide a comprehensive overview of the MTB group, including its synthesis, protocols for the protection and deprotection of various functional groups, and a discussion of its strategic advantages in complex molecule synthesis.

Introduction: The Rationale for a Substituted Benzyl Protecting Group

Protecting groups are transient modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence.[1] The ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not interfere with other transformations in the molecule.[2]

Benzyl ethers, amines, and thioethers are widely used protecting groups due to their general stability under many synthetic conditions.[3] However, the standard benzyl group often requires harsh deprotection conditions, such as catalytic hydrogenolysis, which may not be compatible with other sensitive functional groups like alkenes or alkynes.[4] To address this, various substituted benzyl protecting groups have been developed to fine-tune their stability and allow for more selective cleavage.[5]

The 2-Methyl-6-trifluoromethylbenzyl (MTB) group is a promising, yet underutilized, protecting group that offers a unique combination of steric and electronic properties. The ortho-methyl group can provide steric hindrance around the protected functional group, potentially influencing selectivity in certain reactions. The ortho-trifluoromethyl group, being strongly electron-withdrawing, is expected to alter the reactivity of the benzyl group, particularly its stability towards certain cleavage conditions. This guide aims to provide a detailed exploration of the MTB group as a valuable addition to the synthetic chemist's toolbox.

Synthesis of the Protecting Group Intermediate: 2-Methyl-6-trifluoromethylbenzyl Bromide

The key reagent for introducing the MTB protecting group is this compound. This intermediate can be synthesized from commercially available starting materials. A common method involves the bromination of 2-methyl-6-(trifluoromethyl)toluene.[6]

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Protection of Functional Groups with the MTB Group

The MTB group can be introduced onto alcohols, amines, and thiols using standard alkylation procedures. The choice of base and solvent is critical for achieving high yields and depends on the pKa of the functional group being protected.

Protection of Alcohols (MTB Ethers)

The protection of alcohols as MTB ethers typically follows a Williamson ether synthesis protocol.[3] A strong base is used to deprotonate the alcohol, generating an alkoxide that then displaces the bromide from this compound.

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (0.1-0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv) in anhydrous THF or DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired MTB-protected alcohol.

Table 1: Recommended Bases for Alcohol Protection

| Alcohol Type | Recommended Base | Solvent | Typical Temperature |

| Primary | NaH, KH | THF, DMF | 0 °C to rt |

| Secondary | NaH, KH, LHMDS | THF, DMF | 0 °C to rt |

| Tertiary/Hindered | KHMDS, LHMDS | THF | rt to 40 °C |

| Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetone | rt to 60 °C |

Protection of Amines (MTB Amines)

Primary and secondary amines can be protected as MTB amines. Due to the higher nucleophilicity of amines compared to alcohols, a weaker base is often sufficient. For secondary amines, which are less reactive, a stronger base and elevated temperatures may be necessary.[7]

Experimental Protocol: General Procedure for the Protection of a Primary Amine

-

To a solution of the primary amine (1.0 equiv) in acetonitrile or DMF (0.1-0.5 M), add a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv) or diisopropylethylamine (DIPEA, 1.5 equiv).

-

Add this compound (1.1 equiv) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, or heat to 40-60 °C if the reaction is sluggish, monitoring by TLC.

-

Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Protection of Thiols (MTB Thioethers)

Thiols are readily converted to their corresponding MTB thioethers under basic conditions. Thiolates are excellent nucleophiles, and the reaction generally proceeds smoothly at room temperature.[8]

Experimental Protocol: General Procedure for the Protection of a Thiol

-

To a solution of the thiol (1.0 equiv) in DMF or THF (0.1-0.5 M) at 0 °C, add a base such as sodium hydride (NaH, 1.1 equiv) or potassium carbonate (K₂CO₃, 1.5 equiv).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add this compound (1.05 equiv) and allow the reaction to warm to room temperature.

-

Stir for 2-6 hours, monitoring by TLC.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Deprotection of the MTB Group

The removal of the MTB group can be achieved through several methods, offering flexibility in synthetic planning. The choice of deprotection strategy will depend on the other functional groups present in the molecule.

Hydrogenolysis

Similar to other benzyl-type protecting groups, the MTB group can be cleaved by catalytic hydrogenolysis.[3] This method is generally high-yielding and clean, but it is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups.

Experimental Protocol: General Procedure for Hydrogenolytic Deprotection

-

Dissolve the MTB-protected compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.05-0.1 M).

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C, 10-20 mol% by weight).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the reaction vigorously at room temperature for 4-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be further purified if necessary.

Oxidative Deprotection

The electron-withdrawing trifluoromethyl group on the MTB ring is expected to increase its stability towards certain oxidative cleavage conditions compared to a standard benzyl or a p-methoxybenzyl (PMB) group. This property is key to its utility in orthogonal protection schemes. While a standard benzyl group can be cleaved oxidatively, the conditions are often harsh.[9] The MTB group is anticipated to be more resistant to mild oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which are commonly used for the cleavage of PMB ethers.[10] This differential reactivity allows for the selective deprotection of a PMB group in the presence of an MTB group.

Diagram 2: Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection of PMB and MTB ethers.

For the eventual cleavage of the MTB group under oxidative conditions, stronger reagents or harsher conditions than those used for PMB cleavage would likely be required.

Acidic Cleavage

Strong Lewis or Brønsted acids can cleave benzyl ethers, although this method is often limited by the acid sensitivity of other functional groups in the molecule.[3] The electron-withdrawing trifluoromethyl group is expected to destabilize the benzylic carbocation intermediate, making the MTB group more resistant to acidic cleavage than a standard benzyl group. This enhanced stability can be advantageous in syntheses that require acidic conditions for other transformations.

Advantages and Strategic Applications of the MTB Protecting Group

The unique substitution pattern of the MTB group offers several key advantages:

-

Orthogonal Stability: The MTB group is stable to the mild oxidative conditions used to cleave PMB ethers, allowing for selective deprotection in molecules containing both protecting groups.[10]

-

Enhanced Acid Stability: The electron-withdrawing trifluoromethyl group increases the stability of the MTB group towards acidic conditions compared to standard benzyl ethers.

-

Tunable Reactivity: The combination of steric and electronic effects allows for fine-tuning of reactivity, which can be exploited in complex synthetic sequences.

-

Compatibility with Standard Protocols: The introduction and hydrogenolytic cleavage of the MTB group follow well-established and reliable protocols.

These properties make the MTB group particularly well-suited for the synthesis of complex natural products and pharmaceuticals, where multiple protecting groups are often required and selective deprotection is crucial.

Safety and Handling

This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention. Store in a cool, dry place away from moisture.

Conclusion

The 2-Methyl-6-trifluoromethylbenzyl (MTB) group is a valuable protecting group for alcohols, amines, and thiols. Its unique electronic and steric properties provide enhanced stability and opportunities for orthogonal deprotection strategies, particularly in combination with the p-methoxybenzyl group. The protocols outlined in this guide provide a starting point for the application of the MTB group in a variety of synthetic contexts. Further exploration of its reactivity and applications will undoubtedly solidify its place as a powerful tool in the arsenal of the synthetic organic chemist.

References

-

Wikipedia. (2024). Protecting group. [Link]

-

Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. The Journal of Organic Chemistry, 74(6), 2486–2493. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

- Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Synthetic Communications, 31(1), 159-165. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Miyazawa, T., & Endo, T. (1986). Oxidative Cleavage of Benzyl Ethers by Use of Oxoaminium Salt. Tetrahedron Letters, 27(28), 3395-3398. [Link]

-

Academia.edu. (n.d.). (PDF) De- O -Benzylation of Sterically Hindered Benzyl ETHERS[1]. [Link]

-

Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685. [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 497–501. [Link]

-

Park, S., & Lee, S. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 28(14), 5393. [Link]

-

Romero-Toscano, M., et al. (2021). Laccase/TEMPO-mediated N-benzyl deprotection of primary amines in water. Green Chemistry, 23(15), 5463-5469. [Link]

-

Ogiwara, Y., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(21), 19307–19313. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

ACS Publications. (n.d.). Novel Para-Substituted Benzyl Ethers for Hydroxyl Group Protection. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

Baran, P. S. (n.d.). Protecting Groups. [Link]

-

Bennett, C. S. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 23(21), 8356–8360. [Link]

-

Bennett, C. S. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 23(21), 8356–8360. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Coupling of 2-Methyl-6-(trifluoromethyl)benzyl bromide with Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Methyl-6-(trifluoromethyl)benzyl Moiety

In the landscape of modern medicinal chemistry, the strategic installation of specific structural motifs is paramount to tuning the pharmacological profile of a lead compound. The 2-methyl-6-(trifluoromethyl)benzyl group is one such privileged scaffold. The trifluoromethyl group offers a powerful tool for modulating metabolic stability, lipophilicity, and binding interactions, while the ortho-methyl group provides steric hindrance that can enforce specific conformations and block metabolic pathways.

This guide provides a comprehensive overview of the reagents, reaction mechanisms, and detailed protocols for the effective coupling of 2-Methyl-6-(trifluoromethyl)benzyl bromide with a range of nitrogen, oxygen, and sulfur-containing heterocycles. Mastery of these coupling reactions is essential for researchers aiming to synthesize novel chemical entities for drug discovery and development.

Core Reaction Principle: Nucleophilic Substitution

The primary transformation discussed herein is the nucleophilic substitution (SN2) reaction. The benzylic carbon of 2-Methyl-6-(trifluoromethyl)benzyl bromide is highly electrophilic, making it an excellent substrate for attack by nucleophilic heterocycles. The reaction is facilitated by a base, which deprotonates the heterocycle to generate a more potent nucleophile (e.g., an imidazolide, phenoxide, or thiolate anion).

Caption: General SN2 mechanism for heterocyclic alkylation.

Key Reagents: A Guide to Rational Selection

The success of the coupling reaction hinges on the judicious selection of the base and solvent.

Bases: The Engine of the Reaction

The base's role is to deprotonate the heterocycle, thereby increasing its nucleophilicity.[1] The choice of base is critical and depends on the pKa of the heterocycle.

| Base | Typical Use Case & Rationale | Strength |

| Potassium Carbonate (K₂CO₃) | A versatile and mild base suitable for many N-heterocycles like imidazoles and pyrazoles.[1][2] It is cost-effective and easily removed by filtration. | Moderate |

| Cesium Carbonate (Cs₂CO₃) | Often provides superior results, leading to higher yields and faster reaction times.[3] Its greater solubility in organic solvents and the "cesium effect" enhance the nucleophilicity of the generated anion.[4][5] | Strong |

| Sodium Hydride (NaH) | A very strong, non-nucleophilic base used for less acidic heterocycles. Requires anhydrous conditions and careful handling due to its reactivity with water.[1] | Very Strong |

| Potassium Hydroxide (KOH) | A strong base often used in phase-transfer catalysis (PTC) systems, which can be a greener alternative to polar aprotic solvents.[6] | Strong |

Solvents: The Reaction Medium

The solvent must dissolve the reactants and facilitate the substitution reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it free to react.

| Solvent | Key Properties & Application |

| N,N-Dimethylformamide (DMF) | Excellent solvating power for a wide range of reactants. High boiling point allows for a broad temperature range. |

| Acetonitrile (ACN) | A common choice for reactions with carbonate bases.[1] Its lower boiling point simplifies product isolation. |

| Tetrahydrofuran (THF) | Often used with strong bases like sodium hydride.[1] Must be anhydrous. |

| Toluene | A less polar solvent, often employed in phase-transfer catalysis (PTC) to create a biphasic system, which can simplify workup and use more benign inorganic bases.[7] |

Experimental Protocols & Application Notes

Safety Precaution: 2-Methyl-6-(trifluoromethyl)benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: N-Alkylation of Imidazole

This protocol describes a general and reliable method for the N-alkylation of imidazole derivatives.[1]

Caption: A typical workflow for the N-alkylation of heterocycles.

Step-by-Step Procedure:

-

To a round-bottom flask, add the imidazole substrate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile to make a ~0.5 M solution.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-Methyl-6-(trifluoromethyl)benzyl bromide (1.1 eq.) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1] Gentle heating (e.g., 50-60 °C) can be applied to accelerate the reaction if necessary.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated imidazole.

Insight: Why Potassium Carbonate? For many common nitrogen heterocycles like imidazole, K₂CO₃ provides a sufficient basicity to facilitate the reaction without being overly harsh, which minimizes the risk of side reactions. For less reactive or more acidic heterocycles, switching to the more soluble and potent Cesium Carbonate (Cs₂CO₃) can dramatically improve yields and reaction rates.[3][4]

Protocol 2: O-Alkylation of a Substituted Phenol

This protocol outlines the etherification of a phenolic heterocycle, a key transformation in building complex molecules. The Williamson Ether Synthesis is a classic and reliable method for this purpose.[8]

| Parameter | Condition | Rationale |

| Heterocycle | 4-Hydroxypyridine (1.0 eq.) | Representative hydroxy-heterocycle. |

| Alkylating Agent | 2-Methyl-6-(trifluoromethyl)benzyl bromide (1.1 eq.) | Electrophile. |

| Base | Cesium Carbonate (Cs₂CO₃) (1.5 eq.) | Stronger base ideal for deprotonating phenols.[3] |

| Solvent | Anhydrous DMF | Excellent solvent for Cs₂CO₃ and reactants. |

| Temperature | Room Temperature to 50 °C | Provides sufficient energy for the reaction. |

Step-by-Step Procedure:

-

In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted phenol (1.0 eq.) in anhydrous DMF.

-

Add Cesium Carbonate (1.5 eq.) to the solution.

-

Stir the mixture for 20-30 minutes at room temperature to ensure formation of the phenoxide.

-

Add 2-Methyl-6-(trifluoromethyl)benzyl bromide (1.1 eq.) dropwise.

-

Stir the reaction at room temperature or heat gently to 50 °C, monitoring by TLC for the disappearance of the phenol.

-

After completion, pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude ether via column chromatography.

Insight: C- vs. O-Alkylation. While O-alkylation is generally favored for phenols under these conditions, C-alkylation can sometimes be a competing pathway.[9] Using a polar aprotic solvent like DMF and a strong base like Cs₂CO₃ promotes the formation of the phenoxide ion, which favors the kinetically faster O-alkylation pathway.[10]

Protocol 3: S-Alkylation of a Heterocyclic Thiol

The high nucleophilicity of thiols makes them excellent substrates for alkylation. The reaction typically proceeds rapidly and cleanly under mild conditions.

Step-by-Step Procedure:

-

Dissolve the heterocyclic thiol (e.g., 2-mercaptobenzimidazole) (1.0 eq.) in a suitable solvent such as ethanol or DMF.

-

Add a mild base like potassium carbonate (1.2 eq.).

-

Stir for 15 minutes at room temperature to form the thiolate.

-

Add 2-Methyl-6-(trifluoromethyl)benzyl bromide (1.05 eq.).

-

The reaction is often exothermic and proceeds quickly at room temperature. Monitor by TLC.

-

Once complete, the product often precipitates from the solution. If not, concentrate the solvent and perform a standard aqueous work-up as described in Protocol 1.

-

The crude product can be purified by recrystallization or column chromatography.

Advanced Technique: Phase-Transfer Catalysis (PTC)

For large-scale synthesis, minimizing the use of expensive and hard-to-remove polar aprotic solvents is desirable. Phase-Transfer Catalysis (PTC) offers a green and efficient alternative.[7]

In a PTC system, a biphasic mixture (e.g., toluene and aqueous KOH) is used. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide ion into the organic phase to deprotonate the heterocycle, or transports the deprotonated heterocycle into the organic phase to react with the benzyl bromide.[6] This method often allows for lower reaction temperatures, easier workups, and the use of inexpensive inorganic bases.[7][11]

Conclusion

The coupling of 2-Methyl-6-(trifluoromethyl)benzyl bromide with heterocycles is a fundamental and versatile transformation for the synthesis of novel molecular architectures in drug discovery. A careful and rational selection of base and solvent, tailored to the specific pKa and solubility of the heterocyclic substrate, is the key to success. The protocols provided herein offer robust starting points for N-, O-, and S-alkylation reactions. For process optimization and scale-up, the exploration of advanced methods like Phase-Transfer Catalysis is highly encouraged.

References

-

Benchchem. Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. 1

-

PTC Organics Inc. PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? 4

-

PTC Organics Inc. PTC O-Alkylation With a Secondary Benzyl Bromide. 8

-

SciSpace. Cesium effect: high chemoselectivity in direct N-alkylation of amines. 5

-

ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Wordpress. 7

-

Unknown Source. Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. 2

-

PTC Communications, Inc. Industrial Phase-Transfer Catalysis. 11

-

Benchchem. Synthesis of 2-(Trifluoromethyl)benzyl bromide. 12

-

PTC Organics, Inc. Industrial Phase-Transfer Catalysis. 13

-

ChemicalBook. 2-(Trifluoromethyl)benzyl bromide synthesis. 14

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cesium Carbonate in Modern Organic Synthesis. 3

-

ResearchGate. Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. 15

-

NIH National Library of Medicine. Phase-Transfer-Catalyzed Alkylation of Hydantoins. 6

-

University of Otago. N-Alkylation of imidazoles. 16

-

NIH National Library of Medicine. Alkylation of phenol: a mechanistic view. 9

-

ACS Publications. Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. 10

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. scispace.com [scispace.com]

- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnnl.gov [pnnl.gov]

- 11. phasetransfer.com [phasetransfer.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. phasetransfer.com [phasetransfer.com]

- 14. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Research Portal [ourarchive.otago.ac.nz]

Troubleshooting & Optimization

Technical Support Center: Substitution Reactions of 2-Methyl-6-trifluoromethylbenzyl bromide

Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions involving 2-Methyl-6-trifluoromethylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing common side reactions and optimizing your synthetic outcomes. The unique structure of this substrate, featuring significant steric hindrance from an ortho-methyl group and a potent electron-withdrawing trifluoromethyl group, presents a delicate balance between desired substitution pathways and competing side reactions. This resource will equip you with the knowledge to control these pathways effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of Desired Substitution Product & Predominance of Starting Material

Q: I am attempting a nucleophilic substitution on this compound, but the reaction is extremely sluggish, and I recover mostly unreacted starting material. What is causing this low reactivity?

A: The low reactivity is primarily due to severe steric hindrance at the reaction center.

The substrate, this compound, is a primary benzylic halide. Typically, primary halides readily undergo SN2 reactions.[1] However, the presence of a methyl group in the ortho position to the bromomethyl group creates significant steric bulk around the electrophilic carbon.[2][3] For an SN2 reaction to occur, the nucleophile must approach the carbon from the backside, directly opposite the leaving group (bromide).[4] The ortho-methyl group physically obstructs this "backside attack" pathway, dramatically slowing down the rate of the SN2 reaction.[5]

Simultaneously, an SN1 pathway is also disfavored. The formation of a primary benzylic carbocation is generally less favorable than secondary or tertiary carbocations.[6] Moreover, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group at the other ortho position destabilizes any potential positive charge that would form on the benzylic carbon, making the carbocation intermediate energetically unfavorable.

Troubleshooting Steps:

-

Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious, as higher temperatures can also promote elimination side reactions. A stepwise increase in temperature (e.g., from room temperature to 40°C, then to 60°C) while monitoring the reaction by TLC or GC-MS is recommended.

-

Select a Smaller, Potent Nucleophile: While strong nucleophiles are generally preferred for SN2 reactions, a smaller nucleophile may have greater success in accessing the sterically hindered electrophilic carbon. For example, azide (N₃⁻) or cyanide (CN⁻) are relatively small and potent nucleophiles.

-

Optimize Solvent Choice: Utilize a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents are known to enhance the rate of SN2 reactions by effectively solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[4][7] They do not solvate the nucleophile itself as strongly as polar protic solvents, which can blunt its reactivity.[3]

Issue 2: Significant Formation of an Elimination Byproduct

Q: My reaction is producing a significant amount of what appears to be an alkene byproduct, 2-methyl-6-trifluoromethylstyrene. How can I minimize this elimination reaction?

A: The formation of an elimination byproduct is a classic competing pathway, likely proceeding via an E2 mechanism, which is favored by strong bases and higher temperatures.

The protons on the benzylic carbon are acidic and can be abstracted by a basic nucleophile, leading to the formation of a double bond in conjugation with the aromatic ring. This E2 (bimolecular elimination) pathway competes directly with the SN2 reaction.[8]

Troubleshooting Steps:

-

Rule 1: Lower the Temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are more sensitive to temperature changes.[7] Running the reaction at the lowest temperature that allows for a reasonable rate of substitution (e.g., starting at 0 °C or room temperature) will significantly favor substitution over elimination.

-

Rule 2: Choose a Good Nucleophile that is a Weak Base. This is the most critical factor. Many strong nucleophiles are also strong bases (e.g., alkoxides, hydroxide). To favor substitution, select a nucleophile that has high nucleophilicity but low basicity.[7]

Favorable for SN2 (Weak Bases) Promotes E2 (Strong Bases) I⁻, Br⁻, RS⁻, CN⁻, N₃⁻ RO⁻, OH⁻, R₂N⁻ -

Rule 3: Avoid Bulky Bases. If your nucleophile must be basic, avoid sterically hindered bases like potassium tert-butoxide, as these will preferentially act as bases rather than nucleophiles due to steric hindrance.[9]

-

Rule 4: Use a Polar Aprotic Solvent. As mentioned previously, solvents like DMF, DMSO, or acetone favor SN2 reactions. Polar protic solvents can in some cases favor elimination.[7]

Issue 3: Formation of an Isomeric or Dimeric Byproduct

Q: I've isolated an unexpected byproduct with a mass corresponding to a dimer of my benzyl fragment, or an isomer where the substitution has occurred on the aromatic ring. What is this side reaction?

A: This is likely the result of an intermolecular Friedel-Crafts alkylation reaction.

Under certain conditions, particularly with Lewis acid catalysis or at elevated temperatures, the benzylic bromide can act as an electrophile in a Friedel-Crafts reaction.[10][11] One molecule of the benzyl bromide can alkylate the aromatic ring of another molecule (starting material or product), leading to dimeric or polymeric byproducts. The electron-withdrawing trifluoromethyl group deactivates the ring to electrophilic attack, but this side reaction can still occur under forcing conditions.[12]

Troubleshooting Steps:

-

Strictly Avoid Lewis Acids: Ensure your reaction is free from any Lewis acidic contaminants. If your nucleophile is prepared as a salt, ensure it is not, for example, an aluminum salt.

-

Use High Dilution: If intermolecular side reactions are suspected, performing the reaction at a lower concentration can favor the desired intramolecular substitution pathway.

-

Control Temperature: High temperatures can promote the formation of carbocation-like species that can initiate Friedel-Crafts reactions. Maintain the lowest feasible temperature.

Visualizing the Reaction Pathways

The key to a successful substitution on this compound is to navigate the competing reaction pathways. The following diagram illustrates the desired SN2 pathway and the primary competing side reactions.

Caption: Competing reaction pathways for this compound.

Summary of Recommended Conditions

The following table summarizes the impact of key reaction parameters on the desired SN2 substitution versus the primary side reactions.

| Parameter | To Favor SN2 (Desired) | To Minimize E2 (Elimination) | To Minimize Friedel-Crafts |

| Nucleophile | Strong, non-bulky (e.g., CN⁻, N₃⁻, I⁻) | Weakly basic (e.g., I⁻, Br⁻, RS⁻) | N/A |

| Temperature | Lowest effective temperature | Low temperature is critical | Low to moderate temperature |

| Solvent | Polar aprotic (DMF, DMSO, Acetone) | Polar aprotic | Non-acidic solvents |

| Concentration | Moderate | N/A (relative to base strength) | High dilution if problematic |

| Additives | Avoid Lewis acids | Avoid strong bases | Strictly avoid Lewis acids |

General Experimental Protocol for SN2 Substitution

This protocol is a starting point and should be optimized for your specific nucleophile.

-

Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add a stir bar to a flame-dried, round-bottom flask.

-

Solvent and Substrate: Add anhydrous, polar aprotic solvent (e.g., DMF, 0.1-0.5 M). Add the this compound (1.0 eq).

-

Temperature Control: Cool the mixture to the desired starting temperature (e.g., 0 °C) using an ice bath.

-

Nucleophile Addition: Dissolve the nucleophile (1.0-1.2 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirring reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of starting material and the appearance of the product spot/peak.

-

Workup: Upon completion, quench the reaction appropriately (e.g., by pouring into water). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: General workflow for optimizing SN2 substitution.

References

-

Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

-

Studylib. (n.d.). SN2 Reactions: Steric Hindrance & Backside Attack Explained. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

-

Kim, J. Y., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

-

CSIR NET Life Science Coaching. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. Retrieved from [Link]

-

Nguyen, T. T., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14, 12345-12350. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution. University of Babylon. Retrieved from [Link]

-

Cengage. (n.d.). Alkyl Halides and Elimination Reactions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

The Pennsylvania State University. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. studylib.net [studylib.net]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 12. youtube.com [youtube.com]

Storage conditions to prevent degradation of trifluoromethylbenzyl bromides

Topic: Storage & Stability Optimization Guide

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Chemical Profile

Trifluoromethylbenzyl bromides (e.g., 2-, 3-, or 4-(trifluoromethyl)benzyl bromide) are critical electrophilic building blocks in medicinal chemistry, commonly used to introduce the trifluoromethylbenzyl motif—a privileged structure that enhances metabolic stability and lipophilicity in drug candidates.